molecular formula C20H19F3N4O2S B2803305 4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1203055-73-5

4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No. B2803305
CAS RN: 1203055-73-5
M. Wt: 436.45
InChI Key: FGQMLHUVSGPBKX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a methoxybenzothiazole group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring system is aromatic, which means it is particularly stable. The trifluoromethyl group is highly electronegative, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the trifluoromethyl group could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence its solubility and stability .

Future Directions

Future research on this compound could involve studying its potential uses, such as in pharmaceuticals or materials science. Researchers could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c1-29-13-6-7-16-17(12-13)30-19(25-16)27-10-8-26(9-11-27)18(28)24-15-5-3-2-4-14(15)20(21,22)23/h2-7,12H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMLHUVSGPBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

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